(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

Overview

Description

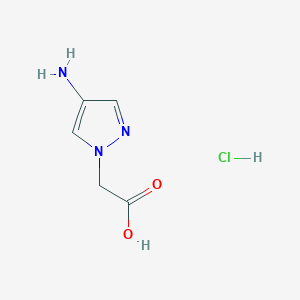

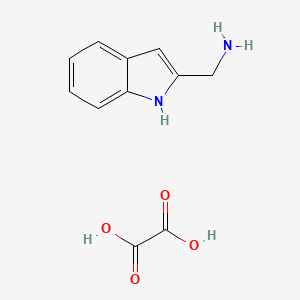

“(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O2 . It has a molecular weight of 177.59 g/mol . The IUPAC name for this compound is 2-(4-aminopyrazol-1-yl)acetic acid;hydrochloride . The compound is composed of two covalently bonded units .

Molecular Structure Analysis

The compound has a complex structure with 11 heavy atoms . The InChI code for this compound is InChI=1S/C5H7N3O2.ClH/c6-4-1-7-8(2-4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H . The Canonical SMILES for this compound is C1=C(C=NN1CC(=O)O)N.Cl .Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 177.0305042 g/mol . The topological polar surface area of the compound is 81.1 Ų .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride, based on the information available:

Antileishmanial and Antimalarial Applications

This compound has been studied for its potential use in treating leishmaniasis and malaria. A molecular simulation study highlighted a compound with a similar structure having a desirable fitting pattern in the active site of an enzyme related to these diseases, characterized by lower binding free energy .

Antibacterial and Antiviral Activities

Pyrazole derivatives have shown activity against various bacterial strains such as E. coli, S. aureus, and B. subtillis. Additionally, some compounds with the pyrazole moiety have displayed anti-viral HIV activities .

Inhibition of Kinases

Amino-pyrazoles have been identified as inhibitors of kinases like Bruton Kinase (BTK), which is a therapeutic target for B-cell-driven malignancies .

Antifungal Efficacy

Some pyrazole compounds have been observed to possess moderate potency against black mold, and excellent efficacy against C. albicans, a common fungal pathogen .

Anticancer Properties

Pyrazole derivatives have been synthesized that can induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying the cell cycle, and activating apoptosis pathways .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the conformation and function of these targets .

Biochemical Pathways

It’s plausible that the compound could influence various biochemical pathways depending on its targets .

Pharmacokinetics

Like many small molecules, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its chemical structure, it may have a variety of effects, including potential interactions with enzymes and receptors .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride. For instance, its stability might be affected under certain conditions, such as extreme pH or high temperatures .

properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c6-4-1-7-8(2-4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCIBLPNTNODIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)

![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)

![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)